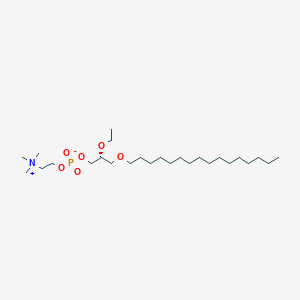

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine

Übersicht

Beschreibung

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is a type of glycerophospholipid . It is also referred to as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) or acetyl PAF . It is a member of the platelet-activating factor (PAF) family of glycerophospholipids .

Synthesis Analysis

The synthesis of ether lipids like 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine has been a topic of interest in the scientific community . For instance, it can be formed by the incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C26H56NO6P . It has a molecular weight of 523.68 .Chemical Reactions Analysis

This compound can serve as a substrate for PAF C-16 formation by the remodeling pathway . It may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a powder and its storage temperature of -20°C . It is classified as a phosphoglyceride and bioactive lipid .Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Assay

This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays. Lp-PLA2 plays a role in inflammation and cardiovascular diseases, making this application significant for medical research and diagnostics .

Physicochemical Property Studies

Researchers utilize this compound to study its physicochemical properties, such as its interaction with peptides derived from the C-terminal domains of human apolipoprotein E. This is crucial for understanding lipid-protein interactions and their implications in lipid-related disorders .

Platelet-Activating Factor (PAF) Research

As a platelet-activating factor, this compound is involved in initiating receptor-mediated responses in platelets and various other cells. This application is vital for studying inflammatory responses and could lead to the development of anti-inflammatory drugs .

Lipid Metabolism Studies

The compound serves as a model to understand the metabolism of lipids, particularly in the context of diseases like atherosclerosis where lipid accumulation and metabolism play a critical role .

Signal Transduction Research

It may influence signal transduction pathways related to amino acid absorption and mTOR phosphorylation, which are essential processes in cellular metabolism and growth .

Drug Delivery Systems

Wirkmechanismus

Target of Action

The primary target of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . The compound may also activate the amino acid transport activity of the A-system .

Mode of Action

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine exhibits its activity by binding to the specific PAF receptor . This interaction initiates receptor-mediated responses in platelets and a variety of other cells . It may also stimulate the absorption of methylaminoisobutyric acid (MeAIB), which inhibits mTOR phosphorylation .

Biochemical Pathways

The compound’s interaction with the PAF receptor affects various biochemical pathways. For instance, it stimulates phosphoinositide metabolism in certain cell lines . The inhibition of mTOR phosphorylation by MeAIB, which the compound might stimulate the absorption of, can affect intestinal amino acid absorption and signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action include the initiation and progression of atherosclerosis . It also facilitates various inflammatory diseases . The compound’s interaction with the PAF receptor and the subsequent biochemical reactions can lead to these effects.

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its role in inflammatory diseases and atherosclerosis, as well as its potential as a biomarker for coronary artery diseases . Additionally, its use as a substrate in enzymatic assays and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E could be areas of future research .

Eigenschaften

IUPAC Name |

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

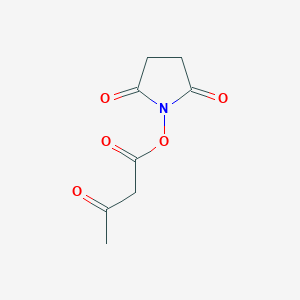

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)